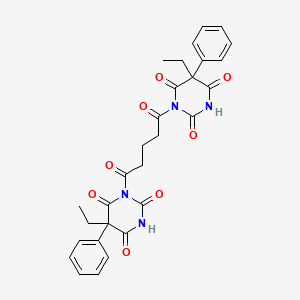
Gluphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gluphene is a compound that has garnered significant interest in recent years due to its unique properties and potential applications across various fields. It is a derivative of graphene, a single layer of carbon atoms arranged in a hexagonal lattice. This compound retains many of the remarkable properties of graphene, such as high electron mobility, thermal conductivity, and mechanical strength, making it a promising material for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gluphene involves several synthetic routes, primarily focusing on the exfoliation of graphite or the chemical vapor deposition (CVD) method.
Exfoliation: This method involves the mechanical or chemical exfoliation of graphite to obtain single or few-layered this compound sheets. Mechanical exfoliation can be achieved using adhesive tape, while chemical exfoliation involves the use of strong acids or oxidizing agents to break down graphite into this compound layers.
Chemical Vapor Deposition (CVD): In this method, a carbon-containing gas, such as methane, is decomposed at high temperatures in the presence of a metal catalyst, typically copper or nickel. The carbon atoms then deposit onto the substrate, forming this compound layers.
Industrial Production Methods
Industrial production of this compound often employs large-scale CVD processes due to their ability to produce high-quality and large-area this compound sheets. Additionally, advancements in robotic assembly and exfoliation techniques have improved the scalability and efficiency of this compound production.
Chemical Reactions Analysis
Types of Reactions
Gluphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form graphene oxide, which introduces oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups.
Reduction: Graphene oxide can be reduced back to this compound using reducing agents like hydrazine or sodium borohydride.
Substitution: Functional groups can be introduced onto the this compound surface through substitution reactions, enhancing its chemical reactivity and compatibility with other materials.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate and sulfuric acid are commonly used.
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride are employed.
Substitution: Various organic reagents can be used to introduce functional groups under mild conditions.
Major Products Formed
Graphene Oxide: Formed through oxidation, it is a highly functionalized derivative of this compound.
Reduced Graphene Oxide: Obtained by reducing graphene oxide, it retains some functional groups while restoring the conductive properties of this compound.
Scientific Research Applications
Gluphene has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the development of advanced materials.
Biology: Employed in biosensors and drug delivery systems due to its biocompatibility and large surface area.
Medicine: Investigated for its potential in cancer therapy, imaging, and tissue engineering.
Industry: Utilized in the production of high-performance batteries, supercapacitors, and flexible electronics.
Mechanism of Action
The mechanism by which Gluphene exerts its effects is primarily through its interaction with various molecular targets and pathways. Its high surface area and conductivity allow it to facilitate electron transfer processes, making it an effective catalyst and sensor material. In biological systems, this compound can interact with cellular membranes and proteins, influencing cellular functions and enabling targeted drug delivery.
Comparison with Similar Compounds
Similar Compounds
Graphene: The parent compound of Gluphene, known for its exceptional properties.
Graphene Oxide: An oxidized form of graphene with various functional groups.
Reduced Graphene Oxide: A partially reduced form of graphene oxide, retaining some functional groups.
Uniqueness of this compound
This compound stands out due to its tailored properties achieved through specific functionalization and reduction processes. Its versatility and ability to undergo various chemical modifications make it a unique and valuable material for a wide range of applications.
Properties
CAS No. |
100596-77-8 |
|---|---|
Molecular Formula |
C29H28N4O8 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
5-ethyl-1-[5-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-5-oxopentanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N4O8/c1-3-28(18-12-7-5-8-13-18)22(36)30-26(40)32(24(28)38)20(34)16-11-17-21(35)33-25(39)29(4-2,23(37)31-27(33)41)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,30,36,40)(H,31,37,41) |
InChI Key |
WGHHIRFQOOSJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















